molecular formula C7H8N2O4 B15070899 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Cat. No.: B15070899
M. Wt: 184.15 g/mol
InChI Key: DOACBAKNGHNSEK-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at the 4-position and two ketone oxygen atoms at the 2- and 3-positions. The acetic acid moiety is attached to the nitrogen atom at the 1-position of the pyrazine ring.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-(4-methyl-2,3-dioxopyrazin-1-yl)acetic acid

InChI

InChI=1S/C7H8N2O4/c1-8-2-3-9(4-5(10)11)7(13)6(8)12/h2-3H,4H2,1H3,(H,10,11)

InChI Key

DOACBAKNGHNSEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C(=O)C1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-methylpyrazine-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the pyrazine ring or the carboxylic acid group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active pyrazine derivatives.

    Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating specific proteins or by interfering with cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Ring Substituents Functional Groups Molecular Weight (g/mol)
This compound (Target) Pyrazine 4-Methyl, 2,3-diketone Acetic acid ~210 (estimated)
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Pyrimidine 5-Cyano, 6-methyl, 2,4-diketone Acetic acid 209.16
2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid Pyrazine 4-Benzyl, 2,3-diketone Acetic acid Higher (benzyl addition)
Ethyl (2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetate Pyrazine 2,3-diketone Ethyl ester (vs. carboxylic acid) 224.21 (calculated)

Key Observations:

  • Ring System Differences : Pyrazine (two nitrogen atoms) vs. pyrimidine (two nitrogen atoms in 1,3-positions). The pyrazine core in the target compound may exhibit greater electron deficiency compared to pyrimidine derivatives, influencing reactivity in nucleophilic substitutions .
  • Substituent Effects: The 4-methyl group in the target compound likely enhances lipophilicity compared to the 4-benzyl derivative , while the absence of a cyano group (as in the pyrimidine analog ) reduces electrophilicity.
  • Functional Group Impact : The carboxylic acid group in the target compound increases solubility in polar solvents compared to its ethyl ester counterpart .

Biological Activity

2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrazine core with two keto groups and an acetic acid moiety, which may contribute to its biological activity. The structural formula is represented as follows:

C9H8N2O4\text{C}_9\text{H}_8\text{N}_2\text{O}_4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, which are crucial for protecting cellular components from oxidative stress. This activity is measured using various assays, including DPPH and ABTS radical scavenging assays.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize ROS, thereby reducing cellular damage.
  • Membrane Disruption : It may interact with bacterial membranes, leading to increased permeability and cell death.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load in treated animals compared to controls. This suggests potential therapeutic applications in treating infections caused by resistant strains.

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